ADH-1 trifluroacetate
CAS No.: 1135237-88-5
Cat. No.: VC0001832
Molecular Formula: C24H35F3N8O8S2
Molecular Weight: 684.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1135237-88-5 |
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Molecular Formula | C24H35F3N8O8S2 |
Molecular Weight | 684.7 g/mol |
IUPAC Name | (4R,7S,10S,13S,16R)-16-acetamido-13-(1H-imidazol-5-ylmethyl)-10-methyl-6,9,12,15-tetraoxo-7-propan-2-yl-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C22H34N8O6S2.C2HF3O2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17;3-2(4,5)1(6)7/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33);(H,6,7)/t11-,14-,15-,16-,17-;/m0./s1 |
Standard InChI Key | RMLOJFSXNMROLS-BMLUHVGESA-N |
Isomeric SMILES | C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O |
SMILES | CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES | CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C.C(=O)(C(F)(F)F)O |
Chemical and Structural Properties
Molecular Composition and Synthesis
ADH-1 trifluoroacetate is a cyclic pentapeptide with the sequence Ac-Cys-His-Ala-Val-Cys-NH₂, forming a 1–5 disulfide bridge between cysteine residues . The trifluoroacetate salt enhances solubility for experimental use. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 684.71 g/mol | |
Empirical Formula | C₂₄H₃₅F₃N₈O₈S₂ | |
CAS Registry Number | 1135237-88-5 | |
Storage Conditions | -20°C (powder), -80°C (solution) |
The cyclic structure confers stability against proteolytic degradation, while the disulfide bond is critical for N-cadherin binding . Nuclear magnetic resonance (NMR) studies confirm the (4R,7S,10S,13S,16R) stereochemical configuration .
Solubility and Stability
The compound is soluble in phosphate-buffered saline (PBS) and dimethyl sulfoxide (DMSO), with stock solutions typically prepared at 10 mM concentration . Lyophilized powder remains stable for three years at -20°C, while dissolved formulations retain activity for one year at -80°C .
Mechanism of Action
N-Cadherin Antagonism
ADH-1 competitively binds to the extracellular domain of N-cadherin (CDH2), a calcium-dependent cell adhesion protein implicated in tumor angiogenesis and epithelial-mesenchymal transition . This interaction disrupts homotypic N-cadherin interactions between endothelial and tumor cells, leading to:
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Vasculature destabilization: Loss of endothelial cell adhesion in tumor blood vessels .
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Pro-apoptotic signaling: Caspase-3 activation via mitochondrial pathway induction .
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Metastatic inhibition: Blockade of cell migration mediated by collagen I and N-cadherin .
Downstream Effects on Signaling Pathways
In A375 melanoma xenografts, ADH-1 increases phosphorylation of AKT at Ser473, suggesting paradoxical activation of pro-survival pathways in certain contexts . Conversely, pancreatic cancer models show suppression of β-catenin nuclear translocation, attenuating Wnt signaling .
Pharmacological Profile
In Vitro Activity
Cell Line | Effect (0.2–1.0 mg/mL) | Source |
---|---|---|
Pancreatic Cancer Cells | 85–90% apoptosis induction | |
SW480 Colorectal | N-cadherin-dependent binding | |
BxPC3 Pancreatic | Weak binding (low CDH2 expression) |
ADH-1 exhibits EC₅₀ values in the nanomolar range for N-cadherin-expressing cells, with >100-fold selectivity over E-cadherin .
In Vivo Efficacy
Notably, ADH-1 monotherapy shows limited efficacy in PC3 prostate xenografts, suggesting tumor-type dependence .
Preclinical Development
Biodistribution and Pharmacokinetics
Radiolabeled [¹⁸F]AlF-NOTA-ADH-1 exhibits favorable biodistribution in patient-derived xenograft (PDX) models:
Tissue | Uptake (%ID/g at 1 h) | Tumor/Muscle Ratio |
---|---|---|
PDX Tumor | 3.45 ± 0.98 | 8.70 ± 2.68 |
SW480 Tumor | 1.12 ± 0.34 | 1.91 ± 0.69 |
BxPC3 Tumor | 0.53 ± 0.21 | 0.96 ± 0.32 |
Data from microPET imaging correlates with immunohistochemical N-cadherin expression levels .
Clinical Implications and Challenges
Diagnostic Applications
The development of [¹⁸F]AlF-NOTA-ADH-1 enables non-invasive PET imaging of N-cadherin-positive tumors, with tumor-to-background ratios exceeding 8:1 in PDX models . This theranostic approach could guide patient stratification for ADH-1-based therapies.
Therapeutic Limitations
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